molecular formula C20H26O3 B1337930 6-Dehydronandrolone acetate CAS No. 2590-41-2

6-Dehydronandrolone acetate

Cat. No.: B1337930
CAS No.: 2590-41-2
M. Wt: 314.4 g/mol
InChI Key: OGUASZAAVFYYIL-XGXHKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

6-Dehydronandrolone acetate, also known as dehydronandrolon, is a crucial precursor for the synthesis of C7-functionalized steroidal drugs . It plays a significant role in the production of various steroidal drugs, including new anti-breast cancer drugs like Fulvestrant, drugs for treating menopausal and postmenopausal syndromes like Tibolone, and efficient protein anabolic hormones like Mibolone .

Mode of Action

The mode of action of this compound involves a series of biochemical reactions. The compound is synthesized through a chemoenzymatic strategy, which involves the combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .

Biochemical Pathways

The biochemical pathway of this compound synthesis involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This process is facilitated by the combination of P450 monooxygenase and 17-ketosteroid reductase . Following this, a one-pot chemical dehydration and esterification process forms this compound (3) .

Pharmacokinetics

The compound’s synthesis process is designed to be efficient, environmentally friendly, and cost-effective

Result of Action

The result of the action of this compound is the efficient synthesis of C7-functionalized steroidal drugs . The impressive gram-scale isolated yield of 93% is superior to the traditional chemical method (yield 68%), indicating its great potential for industrial application .

Action Environment

The action environment of this compound is designed to be environmentally friendly. The current production method of the compound involves a laborious and environmentally unfriendly five-step chemical process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Dehydronandrolone acetate typically involves the catalytic reaction of estra-4-ene-3,17-dione with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, selective oxidation, and acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chemoenzymatic synthesis . This method combines chemical and enzymatic steps to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Dehydronandrolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various functionalized steroids, which are valuable intermediates in the synthesis of pharmaceutical compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Dehydronandrolone acetate is unique due to its specific structural modifications, which confer distinct biological activities. Its double bond at the 6th position and acetate group at the 17th position differentiate it from other similar compounds, enhancing its utility in synthetic and medicinal chemistry .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUASZAAVFYYIL-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335321
Record name (17beta)-3-Oxoestra-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2590-41-2
Record name (17beta)-3-Oxoestra-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Dehydronandrolone acetate
Reactant of Route 2
6-Dehydronandrolone acetate
Reactant of Route 3
6-Dehydronandrolone acetate
Reactant of Route 4
6-Dehydronandrolone acetate
Reactant of Route 5
6-Dehydronandrolone acetate
Reactant of Route 6
6-Dehydronandrolone acetate
Customer
Q & A

Q1: What is the significance of 6-Dehydronandrolone acetate in pharmaceutical synthesis?

A: this compound is a crucial precursor in the synthesis of various C7-functionalized steroidal drugs. [] This compound's structure allows for modifications at the C7 position, opening possibilities for creating a range of therapeutic agents. One notable example is its use in the synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. []

Q2: How is this compound utilized in the synthesis of Fulvestrant?

A: A novel synthesis method utilizes a catalyst-controlled, diastereoselective 1,6-addition reaction. [] Specifically, the zirconocene derived from 9-bromonon-1-ene is added to this compound in a controlled manner at room temperature. This key step facilitates the formation of a crucial C-C bond, contributing to the overall efficiency of Fulvestrant synthesis. []

Q3: What makes the synthesis of this compound itself noteworthy?

A: Researchers have explored chemoenzymatic routes for the efficient synthesis of this compound. [] This approach combines chemical and enzymatic steps, offering potential advantages in terms of selectivity, yield, and environmental friendliness compared to traditional synthetic methods. Further research in this area could lead to more sustainable and cost-effective production of this important steroidal precursor. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.